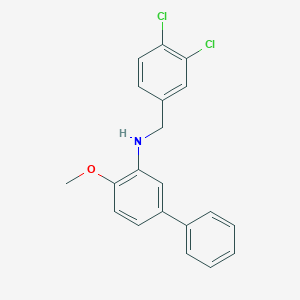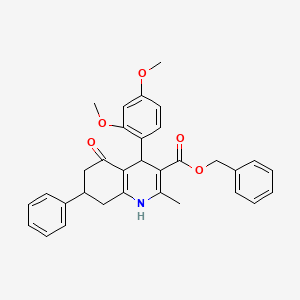![molecular formula C18H21ClO3 B5111918 1-chloro-2-ethyl-4-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B5111918.png)
1-chloro-2-ethyl-4-[3-(3-methoxyphenoxy)propoxy]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-chloro-2-ethyl-4-[3-(3-methoxyphenoxy)propoxy]benzene, also known as metoprolol, is a beta-blocker medication that is commonly used to treat high blood pressure, angina, and heart failure. The compound was first synthesized in the 1960s and has since become a widely prescribed medication due to its effectiveness and low incidence of side effects. In
作用机制
Metoprolol works by blocking the action of beta-adrenergic receptors in the heart and blood vessels. This leads to a decrease in heart rate and blood pressure, which can help to reduce the workload on the heart and improve blood flow. The compound is selective for beta-1 receptors, which are primarily located in the heart, and has minimal activity on beta-2 receptors, which are found in the lungs and blood vessels.
Biochemical and Physiological Effects:
Metoprolol has several biochemical and physiological effects on the body. It reduces the activity of the sympathetic nervous system, which is responsible for the "fight or flight" response. This leads to a decrease in heart rate, cardiac output, and blood pressure. The compound also reduces the release of renin, an enzyme that plays a key role in regulating blood pressure. Metoprolol has been shown to improve left ventricular function in patients with heart failure and reduce the risk of arrhythmias.
实验室实验的优点和局限性
Metoprolol is widely used in laboratory experiments to study the effects of beta-blockers on cardiovascular function. Its selectivity for beta-1 receptors makes it a useful tool for studying the role of these receptors in the heart. However, 1-chloro-2-ethyl-4-[3-(3-methoxyphenoxy)propoxy]benzene has several limitations as a research tool. It has a short half-life and is rapidly metabolized by the liver, which can make it difficult to maintain consistent blood levels. In addition, its effects on other systems, such as the respiratory system, may confound experimental results.
未来方向
There are several potential future directions for research on 1-chloro-2-ethyl-4-[3-(3-methoxyphenoxy)propoxy]benzene. One area of interest is the development of new beta-blockers with improved selectivity and longer half-lives. Another area of focus is the use of 1-chloro-2-ethyl-4-[3-(3-methoxyphenoxy)propoxy]benzene in combination with other medications to treat cardiovascular disease. Finally, there is ongoing research into the role of beta-adrenergic receptors in other systems, such as the immune system, which may have implications for the use of beta-blockers in other conditions.
In conclusion, 1-chloro-2-ethyl-4-[3-(3-methoxyphenoxy)propoxy]benzene, or 1-chloro-2-ethyl-4-[3-(3-methoxyphenoxy)propoxy]benzene, is a widely used beta-blocker medication that has been extensively studied for its therapeutic effects on cardiovascular disease. Its selectivity for beta-1 receptors makes it a useful tool for laboratory experiments, although its short half-life and effects on other systems may limit its utility in some cases. Ongoing research into the mechanisms of action and potential future applications of 1-chloro-2-ethyl-4-[3-(3-methoxyphenoxy)propoxy]benzene may lead to new treatments for cardiovascular and other diseases.
合成方法
The synthesis of 1-chloro-2-ethyl-4-[3-(3-methoxyphenoxy)propoxy]benzene involves several steps, including the reaction of 3-methoxyphenol with epichlorohydrin to form 3-(3-methoxyphenoxy)propanol. This intermediate is then reacted with 1-chloro-2-ethyl-4-nitrobenzene to form the desired product. The compound is typically produced in large quantities using industrial-scale chemical processes.
科学研究应用
Metoprolol has been extensively studied for its therapeutic effects on cardiovascular disease. It has been shown to reduce blood pressure and heart rate, improve exercise tolerance, and decrease the risk of heart attack and stroke. In addition, 1-chloro-2-ethyl-4-[3-(3-methoxyphenoxy)propoxy]benzene has been investigated for its potential to treat other conditions, such as migraines, anxiety, and hyperthyroidism.
属性
IUPAC Name |
1-chloro-2-ethyl-4-[3-(3-methoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO3/c1-3-14-12-17(8-9-18(14)19)22-11-5-10-21-16-7-4-6-15(13-16)20-2/h4,6-9,12-13H,3,5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOCJORIOXRMFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OCCCOC2=CC=CC(=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-ethyl-4-[3-(3-methoxyphenoxy)propoxy]benzene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-(3-{N-[(2,5-dichlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5111836.png)

![2-[(4-fluorophenyl)(phenyl)methyl]-3-hydroxynaphthoquinone](/img/structure/B5111853.png)
![N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5111854.png)
![N-methyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]acetamide](/img/structure/B5111863.png)
![1-[3-(isopropylthio)propoxy]-4-nitrobenzene](/img/structure/B5111868.png)
![N'-[5-(2-furyl)-3-oxo-1-cyclohexen-1-yl]isonicotinohydrazide](/img/structure/B5111876.png)
![5-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5111878.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5111883.png)
![5-[4-(allyloxy)-3-chloro-5-ethoxybenzylidene]-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5111890.png)
![(2R*,6S*)-4-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5111891.png)

![phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5111901.png)
